molecular formula C11H16N2O2 B256065 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

Cat. No.: B256065
M. Wt: 208.26 g/mol
InChI Key: LAHWCMWSVRJBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzisoxazoles This compound is characterized by its unique structure, which includes a benzisoxazole ring fused with a tetrahydro ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing an isoxazole ring with a suitable amine. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzisoxazole derivatives.

Scientific Research Applications

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide is unique due to its specific benzisoxazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

InChI

InChI=1S/C11H16N2O2/c1-7(2)10(14)12-11-8-5-3-4-6-9(8)13-15-11/h7H,3-6H2,1-2H3,(H,12,14)

InChI Key

LAHWCMWSVRJBFW-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C2CCCCC2=NO1

Canonical SMILES

CC(C)C(=O)NC1=C2CCCCC2=NO1

Origin of Product

United States

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